3-Fluoro-N-({N'-[(E)-(naphthalen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
3-Fluoro-N-({N’-[(E)-(naphthalen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features a benzamide core substituted with a fluoro group and a naphthylmethylidene hydrazinecarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-({N’-[(E)-(naphthalen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved through the reaction of 3-fluorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Hydrazinecarbonyl Group: The next step involves the introduction of the hydrazinecarbonyl group. This can be done by reacting the benzamide with hydrazine hydrate in the presence of a suitable catalyst.
Formation of the Naphthylmethylidene Moiety: The final step involves the condensation of the hydrazine derivative with naphthaldehyde to form the desired compound. This reaction is typically carried out under reflux conditions in an appropriate solvent such as ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-({N’-[(E)-(naphthalen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-Fluoro-N-({N’-[(E)-(naphthalen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-({N’-[(E)-(naphthalen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-N-ethylbenzamide
- 3-Fluoro-N-(2-naphthyl)benzamide
- 3-Fluoro-N-({N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
Uniqueness
3-Fluoro-N-({N’-[(E)-(naphthalen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to the presence of both the fluoro and naphthylmethylidene hydrazinecarbonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H16FN3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-fluoro-N-[2-[(2E)-2-(naphthalen-2-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C20H16FN3O2/c21-18-7-3-6-17(11-18)20(26)22-13-19(25)24-23-12-14-8-9-15-4-1-2-5-16(15)10-14/h1-12H,13H2,(H,22,26)(H,24,25)/b23-12+ |
InChI Key |
DQCZVVLIJANBAB-FSJBWODESA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)CNC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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